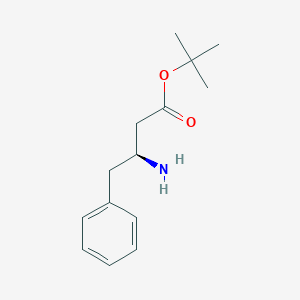

(S)-tert-Butyl 3-amino-4-phenylbutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

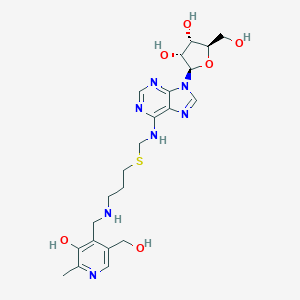

The synthesis of (S)-tert-Butyl 3-amino-4-phenylbutanoate and related compounds involves several key steps, including protection and deprotection reactions, and the use of intermediates such as N-tert-butanesulfinyl imines for asymmetric synthesis. For instance, the synthesis of (S)-3-(tert-Butoxycarbonylamino)-4-phenylbutanoic acid, a related compound, demonstrates the use of diazo compounds and carbamates in acylation and metal-catalyzed reactions, highlighting the versatility of synthetic approaches (Linder, Steurer, & Podlech, 2003).

Molecular Structure Analysis

The molecular structure of (S)-tert-Butyl 3-amino-4-phenylbutanoate and derivatives has been elucidated through various analytical techniques, including X-ray crystallography. These studies reveal the conformational preferences of the molecule and the impact of substituents on its overall structure. For example, the molecular and crystal structure analyses of tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate show the extended, nearly all-trans C5 conformation with the intramolecular N-H...O=C hydrogen bond, emphasizing the stabilizing function of weak intermolecular bonding (Kozioł et al., 2001).

Chemical Reactions and Properties

(S)-tert-Butyl 3-amino-4-phenylbutanoate undergoes various chemical reactions, including transformations into other valuable compounds through processes such as catalytic hydrogenation and elimination reactions. The reactivity of the compound can be influenced by its functional groups and the presence of catalysts. Studies on related compounds, such as cyclohexa-1,4-dienes with tert-butyl groups, showcase the potential for transfer hydro-tert-butylation, offering insights into the chemical reactivity and pathways available for (S)-tert-Butyl 3-amino-4-phenylbutanoate derivatives (Keess & Oestreich, 2017).

Applications De Recherche Scientifique

Synthetic Applications and Catalysis

Synthetic chemistry explores the development of novel compounds and the improvement of synthesis methods for existing ones. For instance, the use of metal cation-exchanged clay as a catalyst for organic synthesis showcases innovative approaches to produce bioactive molecules and intermediates, including phenolic compounds and ethers (Tateiwa & Uemura, 1997). This research highlights the importance of catalysts in enhancing the efficiency and selectivity of synthetic reactions, potentially including those involved in the synthesis of (S)-tert-Butyl 3-amino-4-phenylbutanoate.

Environmental Impacts of Synthetic Compounds

The study of synthetic phenolic antioxidants (SPAs) in environmental matrices emphasizes the widespread occurrence of synthetic compounds and their derivatives, including their fate, human exposure, and potential toxicity (Liu & Mabury, 2020). Although (S)-tert-Butyl 3-amino-4-phenylbutanoate is not directly mentioned, the research on SPAs provides a framework for understanding how synthetic chemicals can interact with the environment and affect human health. This perspective is crucial for evaluating the safety and ecological implications of chemical synthesis and usage.

Bioactive Molecules and Their Separation

Three-phase partitioning (TPP) has been identified as an efficient, green technology for the separation and purification of bioactive molecules from natural sources (Yan et al., 2018). While the compound of interest is not directly studied, the methodology behind TPP offers insights into the purification processes that could be applicable to the synthesis and purification of (S)-tert-Butyl 3-amino-4-phenylbutanoate and similar compounds. The ability to efficiently separate and purify bioactive molecules is essential for their application in pharmaceuticals, food, and cosmetics.

Safety And Hazards

“(S)-tert-Butyl 3-amino-4-phenylbutanoate” is classified as a skin corrosive/irritant and serious eye damage/eye irritant . The safety precautions include wearing eye protection/face protection, not inducing vomiting if swallowed, and rinsing cautiously with water for several minutes if it gets in the eyes .

Propriétés

IUPAC Name |

tert-butyl (3S)-3-amino-4-phenylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)10-12(15)9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJHIHDFXCNFAA-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(CC1=CC=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@H](CC1=CC=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (3S)-3-amino-4-phenylbutanoate | |

CAS RN |

120686-17-1 |

Source

|

| Record name | 1,1-Dimethylethyl (βS)-β-aminobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120686-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-a]pyrazine-5-thiol](/img/structure/B46963.png)

![4-[2-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]ethoxy]benzaldehyde](/img/structure/B46964.png)

![1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone oxime](/img/structure/B46970.png)